Boc-D-Glu-NH2 Boc-D-Glu-NH2
Brand Name: Vulcanchem
CAS No.: 55297-72-8
VCID: VC21540730
InChI: InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(11)15)4-5-7(13)14/h6H,4-5H2,1-3H3,(H2,11,15)(H,12,16)(H,13,14)/t6-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)N
Molecular Formula: C10H18N2O5
Molecular Weight: 246,26 g/mole

Boc-D-Glu-NH2

CAS No.: 55297-72-8

Cat. No.: VC21540730

Molecular Formula: C10H18N2O5

Molecular Weight: 246,26 g/mole

* For research use only. Not for human or veterinary use.

Boc-D-Glu-NH2 - 55297-72-8

CAS No. 55297-72-8
Molecular Formula C10H18N2O5
Molecular Weight 246,26 g/mole
IUPAC Name (4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Standard InChI InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(11)15)4-5-7(13)14/h6H,4-5H2,1-3H3,(H2,11,15)(H,12,16)(H,13,14)/t6-/m1/s1
Standard InChI Key GMZBDBBBJXGPIH-ZCFIWIBFSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)N
SMILES CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)N
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)N

Chemical Identity and Structural Characteristics

Boc-D-Glu-NH2 is identified by several names in scientific literature and databases. It is primarily recognized as a modified amino acid with specific stereochemistry and functional groups that contribute to its usefulness in various applications.

Identification Parameters

The compound can be definitively identified through several key parameters as shown in the following table:

ParameterValue
Common NameBoc-D-Glu-NH2
CAS Number55297-72-8
IUPAC Name(4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Molecular FormulaC₁₀H₁₈N₂O₅
Molecular Weight246.26 g/mol
Exact Mass246.122
SynonymsBoc-D-glutamic acid α-amide, N2-tert-butoxycarbonyl-D-isoglutamine

This compound is characterized by its specific stereochemistry (D-configuration) and the presence of both protecting and functional groups that enable its role in peptide synthesis and related applications .

Physical and Chemical Properties

The physical and chemical properties of Boc-D-Glu-NH2 determine its behavior in laboratory settings and its applications in research and pharmaceutical development.

Key Properties

PropertyValue
Polar Surface Area (PSA)118.72
LogP1.321
Storage ConditionStore at room temperature
SolubilityNot specified in available data
Melting PointNot available
Boiling PointNot available
Flash PointNot available

The compound's moderate LogP value of 1.321 indicates a balance between hydrophilicity and lipophilicity, which is advantageous for certain biochemical applications .

Applications in Research and Development

Boc-D-Glu-NH2 demonstrates significant utility across multiple scientific domains, with applications ranging from basic peptide chemistry to advanced pharmaceutical research.

Peptide Synthesis

One of the primary applications of Boc-D-Glu-NH2 is in peptide synthesis, where it serves as a crucial building block. The Boc protecting group on the amino terminus provides selective protection during peptide coupling reactions, allowing for controlled and directed synthesis of complex peptides and proteins. This selectivity is essential for creating specific biomolecules used in drug development and biological studies .

Pharmaceutical Development

In pharmaceutical research, Boc-D-Glu-NH2 contributes to the design of novel therapeutic compounds. Its unique structure enables researchers to create drugs that target specific receptors or enzymes with enhanced precision. The D-configuration of the glutamic acid residue offers distinct advantages in certain pharmaceutical applications, particularly where metabolic stability or specific receptor interactions are required .

Bioconjugation Techniques

Researchers utilize Boc-D-Glu-NH2 in bioconjugation processes, which involve linking biomolecules to create targeted therapies or diagnostic agents. The compound's functional groups provide attachment points for conjugation to antibodies, imaging agents, or other biomolecules, improving the precision and efficacy of therapeutic and diagnostic approaches .

Neuroscience Research

In the field of neuroscience, Boc-D-Glu-NH2 contributes to studies of neurotransmitter systems. Its structural similarity to glutamate, a major excitatory neurotransmitter, makes it valuable for investigating neural pathways and receptor interactions. This research helps advance understanding of neurological disorders and supports the development of potential treatments for conditions affecting the central nervous system .

Protein Engineering

Boc-D-Glu-NH2 plays a significant role in protein engineering applications, where it helps modify proteins to enhance their stability and functionality. These modifications are crucial in biotechnological applications requiring proteins with improved stability, activity, or specificity. The ability to incorporate D-amino acids like Boc-D-Glu-NH2 into protein structures can significantly alter their pharmacokinetic properties and resistance to proteolytic degradation .

Safety ParameterClassification
GHS Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P305+P351+P338

The hazard statements indicate that Boc-D-Glu-NH2 may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) .

Structural Analysis and Research Findings

The structure of Boc-D-Glu-NH2 has been characterized through various analytical techniques, and its properties have been investigated in multiple research contexts.

Structural Features

The structural features of Boc-D-Glu-NH2 include:

  • A D-configured glutamic acid core structure

  • A tert-butyloxycarbonyl (Boc) protecting group attached to the alpha-amino group

  • An amide modification at the alpha-carboxyl position

  • A free gamma-carboxyl group

These structural elements provide the compound with its characteristic chemical reactivity and biological properties .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator